molecular formula C8H13IN2 B1507787 4-Iodo-1-isopentylpyrazole CAS No. 1379762-29-4

4-Iodo-1-isopentylpyrazole

Cat. No.: B1507787
CAS No.: 1379762-29-4
M. Wt: 264.11 g/mol
InChI Key: QKWYOXFJBPWNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-isopentylpyrazole is a chemical compound with the CAS Number 1379762-29-4 and a linear formula of C8H13IN2 . It has a molecular weight of 264.11 .


Synthesis Analysis

The electrosynthesis of 4-iodo-substituted pyrazoles, including this compound, has been accomplished by iodination of the corresponding precursors on a Pt-anode in aqueous solutions of KI under conditions of the diaphragm galvanostatic electrolysis . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds, including 11 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The electrosynthesis of 4-iodo-substituted pyrazoles involves iodination of the corresponding precursors on a Pt-anode in aqueous solutions of KI . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyrazole ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.11 and a linear formula of C8H13IN2 .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Catalytic Enantioselective Functionalizations : A study by Tripathi and Mukherjee (2015) discusses the catalytic enantioselective 1,4-iodofunctionalizations of conjugated dienes, yielding derivatives with high yield and excellent enantioselectivity. This represents a method for synthesizing compounds containing an (E)-allyl iodide group, showcasing the utility in organic synthesis and potential applications in medicinal chemistry (Tripathi & Mukherjee, 2015).

Green Chemistry Approaches

  • Green Iodination Methods : Kim et al. (2008) developed a green chemistry approach for the iodination of pyrazoles, resulting in 4-iodopyrazole derivatives. This method utilizes water as the solvent and a minimal amount of iodine and hydrogen peroxide, highlighting an environmentally friendly synthetic route (Kim et al., 2008).

Synthesis of Pyrazole Derivatives

  • Synthesis and Characterization of Pyrazole-Based Compounds : The preparation and characterization of pyrazole-based N-heterocyclic carbene complexes of palladium(II) were explored by Han and Huynh (2007), presenting a novel class of ligands for catalysis and further expanding the utility of 4-iodopyrazole derivatives in synthesizing complex molecules (Han & Huynh, 2007).

Environmental and Biological Applications

  • Inhibitory Effects on Ethanol Metabolism : Although primarily focused on ethanol metabolism, Rydberg's study (1969) on 4-iodo-pyrazole's inhibitory effects offers insights into the biochemical interactions of similar compounds, which could inform research on their biological activities and potential therapeutic applications (Rydberg, 1969).

Properties

IUPAC Name

4-iodo-1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWYOXFJBPWNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734766
Record name 4-Iodo-1-(3-methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379762-29-4
Record name 4-Iodo-1-(3-methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-isopentylpyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-isopentylpyrazole
Reactant of Route 3
Reactant of Route 3
4-Iodo-1-isopentylpyrazole
Reactant of Route 4
Reactant of Route 4
4-Iodo-1-isopentylpyrazole
Reactant of Route 5
Reactant of Route 5
4-Iodo-1-isopentylpyrazole
Reactant of Route 6
4-Iodo-1-isopentylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.